molecular formula C48H74O4 B14670347 bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate CAS No. 36388-36-0

bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate

Cat. No.: B14670347
CAS No.: 36388-36-0
M. Wt: 715.1 g/mol
InChI Key: VLSXLXWSXZUGFV-UHFFFAOYSA-N
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Description

Chemical Structure and Identification Bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate (CAS No. 36388-36-0) is a complex diester derived from phthalic acid, featuring two bulky tetradecahydrophenanthrene-derived substituents. Each substituent consists of a fused tricyclic phenanthrene backbone with methyl and isopropyl groups at positions 1, 4a, and 7, respectively, fully hydrogenated to enhance stability . The compound was formally registered in the EU on May 31, 2018, under regulatory frameworks such as REACH, though its specific applications remain less documented .

For example, methyl esters of phenanthrenecarboxylic acids are purified using HPLC and characterized via NMR (¹H, ¹³C), IR, and mass spectrometry, with stereochemical configurations confirmed by gCOSY and NOESY experiments . These methods likely extend to the target compound, given its structural similarity to abietic acid derivatives.

Properties

CAS No.

36388-36-0

Molecular Formula

C48H74O4

Molecular Weight

715.1 g/mol

IUPAC Name

bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C48H74O4/c1-31(2)33-15-19-39-35(27-33)17-21-41-45(5,23-11-25-47(39,41)7)29-51-43(49)37-13-9-10-14-38(37)44(50)52-30-46(6)24-12-26-48(8)40-20-16-34(32(3)4)28-36(40)18-22-42(46)48/h9-10,13-14,31-36,39-42H,11-12,15-30H2,1-8H3

InChI Key

VLSXLXWSXZUGFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)COC(=O)C4=CC=CC=C4C(=O)OCC5(CCCC6(C5CCC7C6CCC(C7)C(C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate typically involves the esterification of phthalic acid with the corresponding alcohols. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous esterification process, where phthalic anhydride is reacted with the alcohols in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, yielding the desired ester .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate with structurally or functionally related esters and plasticizers:

Compound Name CAS No. Core Structure Substituents Key Applications Notable Properties
This compound 36388-36-0 Phthalate Two tetradecahydrophenanthryl-methyl groups Potential plasticizer, cosmetic emollient High steric hindrance; likely low migration and high thermal stability
Bis(2-ethylhexyl) phthalate (DEHP) 117-81-7 Phthalate Two linear 2-ethylhexyl chains Plasticizer for PVC High flexibility but linked to endocrine disruption; restricted in many regions
Bis(2-ethylhexyl) terephthalate (DOTP) 6422-86-2 Terephthalate Two linear 2-ethylhexyl chains DEHP alternative in plastics Improved thermal stability; lower toxicity compared to DEHP
Pentaerythrityl tetraabietate 127-23-1 Abietic acid derivatives Four abietate groups esterified to pentaerythritol Cosmetic emollients, viscosity control High molecular weight; non-greasy texture
Dimethyl terephthalate (DMT) 120-61-6 Terephthalate Two methyl groups Precursor for PET production High reactivity in polycondensation; low volatility

Structural and Functional Analysis

Steric Effects vs. Linear Alkyl Esters
The tetradecahydrophenanthryl groups in the target compound introduce significant steric hindrance compared to linear alkyl esters like DEHP or DOTP. This rigidity may reduce migration rates in polymer matrices, enhancing durability in plastics . However, it could also limit compatibility with polar polymers, necessitating compatibility enhancers.

Thermal and Oxidative Stability
Hydrogenation of the phenanthrene backbone (as seen in analogous compounds ) likely improves oxidative stability compared to unsaturated terpene derivatives. This contrasts with DEHP, which degrades under UV exposure, releasing volatile organic compounds .

Regulatory and Safety Profile While DEHP faces strict regulations due to toxicity concerns, the target compound’s regulatory status remains unclear.

Synthetic Complexity The compound’s synthesis is more complex than industrial phthalates like DEHP, which are produced via straightforward esterification. The multi-step process (oxidation, hydrogenation, esterification) may limit scalability .

Biological Activity

Chemical Identity and Structure
Bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate (CAS No. 36388-36-0) is a complex organic compound with the molecular formula C48H74O4C_{48}H_{74}O_{4} and a molecular weight of approximately 715.1 g/mol. This compound belongs to the class of phthalate esters, which are widely utilized as plasticizers in various applications due to their ability to enhance flexibility and durability in materials .

The structure of this compound consists of two phthalate groups esterified to a phenanthrene derivative, characterized by the presence of dimethyl and isopropyl substituents on the tetradecahydrophenanthrene moiety. This unique structural configuration contributes to its distinct physical and chemical properties, making it a subject of interest in biological activity studies .

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Endocrine Disruption : Like many phthalates, this compound has been investigated for its potential endocrine-disrupting effects. It may interfere with hormone signaling pathways, impacting reproductive health and development in various organisms .
  • Cytotoxicity : Studies have shown that certain phthalates can induce cytotoxic effects in cell lines, leading to apoptosis or necrosis. The specific cytotoxic profile of this compound requires further investigation to understand its implications fully .
  • Genotoxicity : Preliminary studies suggest that some phthalates may possess genotoxic properties, potentially leading to DNA damage. The extent of this effect for this compound remains to be clarified through rigorous testing .

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies:

Study TypeFindingsReference
In vitro studiesInduced cytotoxicity in specific cell lines
Endocrine disruptionAltered hormone levels in animal models
Genotoxicity testsPotential DNA damage observed

Environmental Impact

The environmental persistence and degradation pathways of this compound have been highlighted in research focusing on its ecological footprint. As a plasticizer, its widespread use raises concerns regarding bioaccumulation and long-term ecological effects.

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted on the impact of various phthalates, including this compound, on fish species revealed significant alterations in reproductive behavior and hormone levels. The results indicated that exposure led to reduced fertility rates and developmental anomalies in offspring .

Case Study 2: Cytotoxic Effects on Human Cell Lines

In vitro assays using human liver cell lines demonstrated that this compound exhibited cytotoxic effects at varying concentrations. The study concluded that prolonged exposure could lead to detrimental health outcomes, necessitating further research into its safety profile .

Q & A

Basic: What experimental strategies are recommended for synthesizing bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate with high stereochemical fidelity?

Methodological Answer:
Synthesis requires careful optimization of reaction conditions. For example, describes refluxing abietic acid derivatives with phosphorous oxychloride and DMF in THF to form intermediates. To ensure stereochemical fidelity:

  • Use chiral catalysts or controlled temperature gradients to minimize racemization.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify intermediates via column chromatography with silica gel (polar phase) and validate purity via NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D-COSY) .

Basic: What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • Structural Confirmation: Use high-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography for stereochemical assignments (as in , which details 3D structural analysis via computed SD files) .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.
  • Solubility: Employ the shake-flask method with UV-Vis spectroscopy to quantify solubility in solvents like THF or DMSO at varying pH levels.

Advanced: How can researchers design experiments to resolve contradictions in reported toxicological data for this phthalate?

Methodological Answer:
Conflicting toxicity data may arise from differences in exposure routes or model systems. To address this:

  • Factorial Design: Use multi-variable experimental designs (e.g., 2k^k factorial) to test interactions between exposure routes (oral vs. dermal) and dosage ranges ( ) .
  • Meta-Analysis: Aggregate existing data (e.g., from ’s systemic effects table) and apply statistical models (e.g., random-effects) to identify confounding variables like species-specific metabolic pathways .
  • Mechanistic Studies: Compare in vitro assays (e.g., liver microsome metabolism) with in vivo models to isolate pharmacokinetic discrepancies .

Advanced: What computational approaches are suitable for predicting this compound’s environmental persistence and interactions with biological receptors?

Methodological Answer:

  • Environmental Fate: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Cross-validate with experimental data from atmospheric chemistry studies (e.g., ’s focus on pollutant scavenging) .
  • Receptor Binding: Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with nuclear receptors (e.g., PPAR-γ). Validate predictions via surface plasmon resonance (SPR) assays .

Advanced: How can cumulative risk assessments account for this phthalate’s interactions with co-occurring environmental contaminants?

Methodological Answer:

  • Mixture Toxicity Studies: Design isobolographic analyses to evaluate additive, synergistic, or antagonistic effects with common co-contaminants (e.g., DEHP or microplastics).
  • Statistical Modeling: Use Bayesian networks to integrate exposure data from multiple pathways (e.g., inhalation, dietary) and quantify uncertainty (as recommended in ) .

Basic: What protocols ensure stability during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store in amber vials under argon at -20°C to prevent oxidation.
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to detect degradation products .

Advanced: What methodologies elucidate the endocrine-disrupting mechanisms of this phthalate in mammalian systems?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on exposed cell lines (e.g., MCF-7) to identify dysregulated hormone-responsive genes.
  • Receptor Activation Assays: Use luciferase reporter systems (e.g., ER-CALUX) to quantify estrogen receptor activation. Cross-reference with proteomic data to confirm pathway involvement .

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